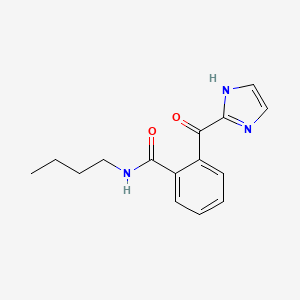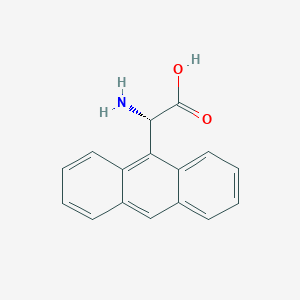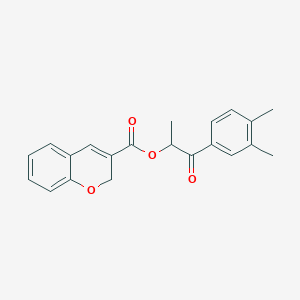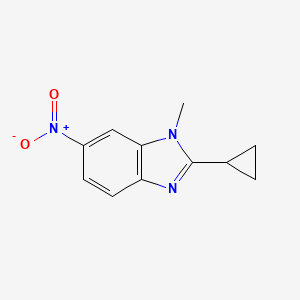![molecular formula C15H10Cl2N2 B12941202 5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine CAS No. 38040-83-4](/img/structure/B12941202.png)
5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine is a heterocyclic compound that belongs to the class of imidazo[1,2-f]phenanthridines. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms at positions 5 and 7 enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones in the presence of a catalytic amount of recyclable Fe3O4@SiO2@MOF-199 and a base. This reaction yields the corresponding C−C coupled and cyclized products, which are then aromatized to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and efficient reaction conditions is crucial to ensure high yields and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazo[1,2-f]phenanthridine core.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include MnO2 and other metal oxides.
Reduction: Reducing agents such as NaBH4 or catalytic hydrogenation can be used.
Substitution: Palladium-catalyzed cross-coupling reactions are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-f]phenanthridine derivatives with different functional groups, while substitution reactions can introduce various substituents at the chlorine positions .
Aplicaciones Científicas De Investigación
5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects. The exact molecular pathways and targets are still under investigation .
Comparación Con Compuestos Similares
2,3-Dihydroimidazo[1,2-c]quinazoline: Another heterocyclic compound with similar structural features.
Imidazo[1,2-f]phenanthridine: The parent compound without chlorine substitutions.
Uniqueness: 5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine is unique due to the presence of chlorine atoms at positions 5 and 7, which enhance its reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
38040-83-4 |
|---|---|
Fórmula molecular |
C15H10Cl2N2 |
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
5,7-dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine |
InChI |
InChI=1S/C15H10Cl2N2/c16-9-7-12-10-3-1-2-4-11(10)15-18-5-6-19(15)14(12)13(17)8-9/h1-4,7-8H,5-6H2 |
Clave InChI |
LKBIFEBFYHTKEE-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C3=C(C=C(C=C3Cl)Cl)C4=CC=CC=C4C2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methyl-4-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12941137.png)

![N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide](/img/structure/B12941139.png)



![6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12941155.png)
![5-Bromo-6-chloro-2-methylbenzo[d]thiazole](/img/structure/B12941164.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl-](/img/structure/B12941168.png)

